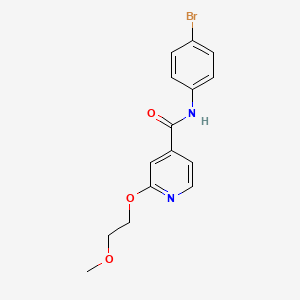

N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Description

N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by a 4-bromophenyl group attached to the carboxamide nitrogen and a 2-methoxyethoxy substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3/c1-20-8-9-21-14-10-11(6-7-17-14)15(19)18-13-4-2-12(16)3-5-13/h2-7,10H,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQBKKBHIGXSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylamine, 2-(2-methoxyethoxy)pyridine, and a carboxylating agent.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pressure settings to facilitate the reaction.

Purification: After the reaction is complete, the product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its biological activity, including its potential as a pharmaceutical agent or as a probe in biochemical assays.

Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Pyridazinone Derivatives (FPR2 Agonists)

Example Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structural Differences: Replaces the pyridine ring with a pyridazinone core (1,2-diazine) and introduces a 4-methoxybenzyl group.

- Biological Activity : Acts as a potent and specific FPR2 agonist, activating calcium mobilization and chemotaxis in human neutrophils .

- The 4-methoxybenzyl substituent could enhance receptor interactions, though the absence of a 2-methoxyethoxy group might reduce solubility.

Pyrimidine-Based Derivatives

Example Compound : 5-(4-bromophenyl)-4-(2-((5-bromopyrazin-2-yl)oxy)ethoxy)-6-chloropyrimidine

- Structural Differences : Features a pyrimidine core with chlorine and bromopyrazine-ether substituents.

- The ether linkage resembles the 2-methoxyethoxy group in the target compound, suggesting similar solubility benefits .

Dihydropyridine Carboxamides

Example Compound: AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide)

- Structural Differences: Incorporates a 1,4-dihydropyridine ring with cyano, furyl, and thioether substituents.

- Biological Implications: The dihydropyridine core may introduce redox activity, influencing bioavailability. The thioether and cyano groups could modulate metabolic stability compared to the target compound’s ether and bromophenyl groups .

Kinase Inhibitors with Pyridine Carboxamide Scaffolds

Example Compound: BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- Structural Differences : Contains a 2-oxo-1,2-dihydropyridine ring with ethoxy and fluorophenyl substituents.

- Functional Impact : The ethoxy group improves aqueous solubility and kinase selectivity, analogous to the 2-methoxyethoxy group in the target compound. The fluorophenyl moiety enhances lipophilicity and target affinity, demonstrating how halogenation strategies influence pharmacokinetics .

Thiazolidinone Derivatives

Example Compound : N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

- Structural Differences: Replaces the pyridine-4-carboxamide with a thiazolidinone ring fused to pyridine-3-carboxamide.

Comparative Analysis Table

Key Research Findings and Implications

- Substituent Effects: The 2-methoxyethoxy group in the target compound likely improves solubility compared to bulkier lipophilic groups (e.g., 4-methoxybenzyl in pyridazinone derivatives). This aligns with BMS-777607’s ethoxy-driven solubility advantages .

- Heterocyclic Core Impact: Pyridine and pyridazinone cores favor planar interactions with receptors, while dihydropyridines and thiazolidinones introduce conformational constraints or redox activity .

- Halogenation Strategies : The 4-bromophenyl group is a common feature across compounds, suggesting its role in enhancing target affinity through hydrophobic interactions .

Biological Activity

N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate carboxylic acid derivatives under specific conditions. The yield and purity of the synthesized compound can be optimized using various catalytic systems, such as palladium-catalyzed reactions, which have been shown to enhance the efficiency of arylation processes .

Anticancer Activity

Several studies have reported on the anticancer properties of related pyridine carboxamide derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. The mechanism often involves the induction of apoptosis through pathways that upregulate pro-apoptotic proteins (e.g., caspase-3) while downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related Compound A | HepG2 | 1.6 | Caspase activation |

| Related Compound B | HCT-116 | 1.5 | G2/M arrest |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity against a range of pathogens. Studies have indicated that derivatives exhibit effective inhibition against drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest a promising profile for these compounds in combating resistant strains .

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | A. baumannii | TBD | Effective |

| Related Compound C | S. aureus | TBD | Moderate |

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival, such as VEGFR-2 and EGFR.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Antibacterial Mechanisms : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Studies

Recent investigations into the biological activity of pyridine derivatives highlight their potential therapeutic applications:

- Study A evaluated a series of pyridine carboxamides for their anticancer effects, demonstrating that structural modifications significantly impact their potency against various cancer cell lines.

- Study B focused on the antibacterial activity against resistant strains, revealing that certain modifications enhance efficacy against specific pathogens.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves coupling a pyridine-4-carboxylic acid derivative with a 4-bromophenylamine intermediate. Key steps include:

- Esterification: Activation of the pyridine-4-carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) to form an active intermediate.

- Nucleophilic Substitution: Reaction of the activated acid with 4-bromophenylamine under inert conditions (e.g., N₂ atmosphere) to form the carboxamide bond.

- Etherification: Introduction of the 2-methoxyethoxy group via Williamson ether synthesis, using 2-methoxyethanol and a base (e.g., NaH or K₂CO₃) .

Optimization Strategies: - Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C) to minimize side reactions.

- Catalytic use of DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.

- Purity assessment via HPLC (>98%) and column chromatography for intermediate isolation.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., deshielding of pyridine protons at δ 8.5–9.0 ppm; bromophenyl protons at δ 7.2–7.8 ppm).

- FT-IR: Confirm carboxamide C=O stretch (~1650 cm⁻¹) and ether C-O-C stretch (~1100 cm⁻¹).

- Crystallography:

Single-crystal X-ray diffraction (SCXRD) resolves the planar pyridine ring and dihedral angles between the bromophenyl and methoxyethoxy groups. Key parameters include bond lengths (e.g., C=O at ~1.23 Å) and torsion angles (e.g., 25–35° for the methoxyethoxy chain) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition).

- Structural Analogues: Compare activity of derivatives (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to identify substituent-specific effects .

- Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across studies .

Q. What computational strategies predict the compound’s interactions with biological targets, such as kinases or GPCRs?

- Methodological Answer:

- Molecular Docking: Use tools like Schrödinger Maestro or MOE to model interactions with ATP-binding pockets (e.g., hydrophobic interactions with bromophenyl and hydrogen bonds with carboxamide).

- MD Simulations: Run 100-ns simulations (e.g., GROMACS) to evaluate stability of ligand-receptor complexes, focusing on RMSD (<2.0 Å) and binding free energy (MM-PBSA/GBSA).

- QSAR Models: Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with inhibitory activity .

Q. How can reaction yields be improved during scale-up synthesis while maintaining regioselectivity?

- Methodological Answer:

- Flow Chemistry: Implement continuous flow systems to enhance mixing and heat transfer, reducing byproducts like over-etherified derivatives.

- Catalytic Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig coupling steps to improve C-N bond formation efficiency.

- In-line Analytics: Use PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of intermediate concentrations .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?

- Methodological Answer: Discrepancies arise from:

- pH Dependency: The carboxamide group’s pKa (~3.5) affects ionization. Use potentiometric titration (e.g., GLpKa) to measure solubility across pH 2–7.

- Co-solvent Effects: Studies using >10% DMSO may artificially inflate solubility. Prefer biorelevant media (e.g., FaSSIF/FeSSIF) for pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.